6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline
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Overview
Description
6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline: is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoxaline core, a piperidine ring, and a bromopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoxaline intermediate.
Attachment of the Bromopyrimidine Moiety: The bromopyrimidine group is incorporated through a nucleophilic aromatic substitution reaction, where a bromopyrimidine derivative reacts with the piperidine-quinoxaline intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, automated synthesis, and purification processes such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoxaline core, converting it to dihydroquinoxaline derivatives.
Substitution: The bromopyrimidine moiety allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitutions.
Major Products
The major products formed from these reactions include N-oxides, dihydroquinoxalines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it can interact with various biological targets, making it a candidate for drug discovery and development. Its ability to modulate specific biological pathways is of particular interest in the field of medicinal chemistry.
Medicine
In medicine, this compound is explored for its therapeutic potential. Preliminary studies suggest that it may have anti-inflammatory, antimicrobial, and anticancer properties. Further research is needed to fully understand its pharmacological profile and potential clinical applications.
Industry
In industry, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it suitable for applications in the production of polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of 6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting key enzymes and signaling pathways. The quinoxaline core may contribute to its ability to intercalate with DNA, leading to the disruption of cellular processes. The piperidine ring enhances its binding affinity to various biological targets, making it a potent bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
- [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone
- [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
- [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Uniqueness
What sets 6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline apart from similar compounds is its unique combination of functional groups. The presence of the quinoxaline core, piperidine ring, and bromopyrimidine moiety provides a distinct chemical profile that enhances its reactivity and potential applications. This unique structure allows for a broader range of chemical reactions and interactions with biological targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN5O2/c20-15-9-23-19(24-10-15)27-12-13-2-1-7-25(11-13)18(26)14-3-4-16-17(8-14)22-6-5-21-16/h3-6,8-10,13H,1-2,7,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOLEZPCSYOENI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)COC4=NC=C(C=N4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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